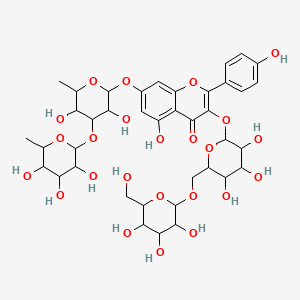
Melitin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melitin belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices and pulses. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Anticancer Applications
Melitin has demonstrated considerable potential as an anticancer agent across various types of cancer. Its mechanisms of action include:
- Inhibition of Tumor Growth : this compound has been shown to inhibit the growth of several cancer cell lines, including hepatocellular carcinoma and breast cancer. In studies, this compound treatment resulted in reduced cell viability and induced apoptosis in HepG2 cells through the suppression of key signaling pathways such as Rac1 and HIF-1α .
- Synergistic Effects with Chemotherapy : Research indicates that this compound can enhance the efficacy of conventional chemotherapeutic agents. For instance, it exhibited synergistic effects with sorafenib in liver cancer cells, leading to increased apoptosis and reduced tumor growth in xenograft models .
- Mechanisms of Action : this compound's anticancer effects are attributed to its ability to disrupt cell membranes, induce oxidative stress, and modulate gene expression related to apoptosis and cell cycle regulation .
Antimicrobial Properties
This compound possesses robust antimicrobial properties against a range of pathogens:
- Bacterial Activity : this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus. Its mechanism involves disrupting bacterial membranes, leading to cell lysis .
- Antiviral Effects : Studies have demonstrated that this compound can inhibit viral replication and modulate immune responses against viral infections, making it a candidate for antiviral therapy .
- Antiparasitic Potential : this compound's activity extends to antiparasitic effects, particularly against Plasmodium, the causative agent of malaria. Hybrid peptides combining this compound with other antimicrobial peptides have shown enhanced potency against these parasites .
Immunomodulatory Effects
This compound exhibits significant immunomodulatory properties:
- Anti-inflammatory Actions : this compound has been reported to reduce inflammation by modulating cytokine production and immune cell activity. This makes it a potential therapeutic agent for inflammatory diseases .
- Calmodulin Interaction : Recent studies have highlighted this compound's interaction with calmodulin, a calcium-binding protein that regulates numerous cellular functions. This interaction suggests that this compound may influence various signaling pathways beyond membrane disruption .
Challenges and Innovations in Drug Delivery
Despite its promising applications, this compound's clinical use is hampered by its hemolytic activity and cytotoxicity:
- Nanocarrier Systems : Researchers are exploring nanocarrier systems to deliver this compound selectively to cancer cells while minimizing off-target effects. These systems aim to enhance the therapeutic index of this compound by reducing systemic toxicity .
- Peptide Modifications : Structural modifications of this compound are being investigated to improve its stability and reduce hemolytic activity. For example, conjugation with targeting molecules has shown promise in enhancing specificity for cancer cells while maintaining anticancer efficacy .
Case Studies and Research Findings
The following table summarizes notable studies on this compound's applications:
Propriétés
Numéro CAS |
81944-31-2 |
|---|---|
Formule moléculaire |
C39H50O24 |
Poids moléculaire |
902.8 g/mol |
Nom IUPAC |
7-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O24/c1-11-21(43)26(48)30(52)37(56-11)62-34-22(44)12(2)57-39(32(34)54)58-15-7-16(42)20-17(8-15)59-33(13-3-5-14(41)6-4-13)35(25(20)47)63-38-31(53)28(50)24(46)19(61-38)10-55-36-29(51)27(49)23(45)18(9-40)60-36/h3-8,11-12,18-19,21-24,26-32,34,36-46,48-54H,9-10H2,1-2H3 |
Clé InChI |
OVHQWOXKMOVDJP-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)C)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)C)O)O)O)O |
Key on ui other cas no. |
81944-31-2 |
Synonymes |
Brucella melitensis M antigen M antigen, Brucella melitensis melitin melitine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















